molecular formula C19H15N3O2S B12027474 (5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12027474
M. Wt: 349.4 g/mol
InChI Key: YCWGPUNEIPMKKC-LFIBNONCSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core. Key structural features include:

  • 5-(3-Methoxybenzylidene) substituent: A methoxy group at the meta position of the benzylidene moiety.
  • 2-(4-Methylphenyl) group: A para-methyl-substituted aryl group at position 2.
  • (5E)-configuration: The double bond in the benzylidene group adopts an E-geometry, influencing molecular packing and intermolecular interactions .

Molecular Formula: C20H17N3O3S
Molecular Weight: 379.4 g/mol
CAS Registry Number: 606953-72-4 .

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

(5E)-5-[(3-methoxyphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H15N3O2S/c1-12-6-8-14(9-7-12)17-20-19-22(21-17)18(23)16(25-19)11-13-4-3-5-15(10-13)24-2/h3-11H,1-2H3/b16-11+

InChI Key

YCWGPUNEIPMKKC-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)OC)/SC3=N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of appropriate starting materials under controlled conditions One common method involves the reaction of 3-methoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with thiosemicarbazide in the presence of a suitable catalyst to form the thiazolotriazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Structural Characteristics

This compound features a thiazole and triazole ring system along with a benzylidene moiety. Its molecular formula is C19H15N3O2SC_{19}H_{15}N_{3}O_{2}S and it possesses significant functional groups like methoxy and methylphenyl which enhance its biological activity and solubility. The presence of these groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds with similar thiazole and triazole structures exhibit notable antimicrobial activities. For example, derivatives of triazoles have been shown to possess antifungal properties, while thiazoles are often associated with antibacterial effects. Preliminary studies suggest that (5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may also demonstrate these properties, warranting further investigation into its efficacy against various pathogens.

Anticancer Activity

The benzylidene moiety is known to enhance the anticancer potential of compounds. Similar structures have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Early-stage research on this compound indicates promising results in inhibiting tumor growth in vitro .

Study 1: Antimicrobial Activity Evaluation

In a study assessing the antimicrobial efficacy of thiazole-triazole derivatives, This compound was tested against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects compared to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The results showed that it induced apoptosis in a dose-dependent manner in breast cancer cells. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptosis. This study highlights the compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, leading to changes in cell signaling and function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Substituents, Yields, and Melting Points
Compound ID Benzylidene Substituent Position 2 Substituent Yield (%) Melting Point (°C) Source
Target 3-Methoxy 4-Methylphenyl N/A N/A
5a (Ev1) Methylamino H 53 239–241
5d (Ev1) Phenylamino H 56 262–263
2a (Ev11) 2-Fluoro H 58 192–193
2b (Ev11) 2-Methoxy H 54 196–198
2e (Ev11) 4-(Diethylamino) H 67 232–234
Ev17 2,3-Dimethoxy 4-Methylphenyl N/A N/A

Key Observations :

  • Methoxy vs. Fluoro Substituents : Ortho-substituted methoxy (2b) has a higher melting point (196–198°C) than ortho-fluoro (2a: 192–193°C), likely due to stronger intermolecular interactions from the electron-donating methoxy group .
  • Amino Substituents: Compounds with amino groups (e.g., 5a, 5d) exhibit higher melting points (>239°C), attributed to hydrogen bonding .
  • Dimethoxy Analogue (Ev17) : The 2,3-dimethoxybenzylidene derivative shares the 4-methylphenyl group with the target compound but lacks reported melting point data .

Challenges :

  • Steric Hindrance: Bulky substituents (e.g., diethylamino in 2e) may reduce reaction efficiency despite higher yields .
  • Configuration Control : The E-configuration in the target compound is critical and confirmed via NMR coupling constants .

Spectral Characterization

Table 2: NMR Data for Selected Analogues
Compound ID ¹H-NMR (δ, Key Signals) ¹³C-NMR (δ, Key Signals)
Target Not reported Not reported
2b (Ev11) 8.49 (s, 1H), 8.34 (s, 1H), 3.95 (s, OCH3) 160.0 (C=O), 55.9 (OCH3)
5d (Ev1) 8.20 (s, 1H), 7.60–7.30 (m, Ar-H) 162.1 (C=O), 137.5 (C-N)

Inference for Target Compound :

  • The 3-methoxy group would produce a singlet near δ 3.8–3.9 (OCH3).
  • The 4-methylphenyl group would show a singlet at δ ~2.4 (CH3) and aromatic protons as doublets (J ≈ 8.5 Hz) .

Biological Activity

The compound (5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both thiazole and triazole ring systems, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₅N₃O₂S
  • Molecular Weight : 349.4 g/mol
  • CAS Number : 606953-60-0

The presence of functional groups such as methoxy and methylphenyl enhances the compound's solubility and reactivity, making it a candidate for various biochemical applications.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Thiazole and triazole derivatives are commonly reported to possess antibacterial and antifungal properties.
  • Cytotoxic Effects : Some studies have shown that related compounds can induce cytotoxicity in cancer cell lines.
  • Tyrosinase Inhibition : The compound may affect melanogenesis by inhibiting tyrosinase activity, which is crucial in melanin production.

Antimicrobial Activity

A study on triazole derivatives demonstrated their effectiveness against various microbial strains. The metal complexes of these derivatives showed enhanced antibacterial and antifungal activity compared to their parent compounds. This suggests that the thiazolo[3,2-b][1,2,4]triazole framework may contribute positively to antimicrobial efficacy .

Cytotoxicity Studies

Research focusing on similar thiazole derivatives revealed notable cytotoxic effects against melanoma cells. For instance, a derivative exhibited a selective cytotoxic effect with a 4.9-fold increase in toxicity towards melanoma cells compared to normal cells. This indicates the potential of thiazole derivatives as alternative chemotherapeutic agents .

CompoundCell Line TestedCytotoxic Effect (Fold Increase)
B9VMM917 (Melanoma)4.9

Tyrosinase Inhibition

The role of tyrosinase in melanogenesis makes it a target for skin-lightening agents. Compounds structurally similar to this compound have shown promising results as tyrosinase inhibitors. For example, certain analogs demonstrated lower IC₅₀ values against tyrosinase than established inhibitors like kojic acid .

CompoundIC₅₀ Value (µM)Comparison
Compound I5.0 ± 0.38Better than Kojic Acid

Case Studies

Several case studies have highlighted the biological activities of compounds related to this compound:

  • Melanoma Treatment : A derivative was tested for its ability to induce cell cycle arrest in melanoma cells while reducing melanin content significantly.
  • Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested against various bacterial strains with promising results indicating their potential as therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing (5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid, sodium acetate, and an appropriate oxo-compound (e.g., 3-methoxybenzaldehyde) in a DMF-acetic acid solvent system. Sodium acetate acts as a base to deprotonate intermediates, while DMF enhances solubility. Reaction times of 2–4 hours under reflux (~100–120°C) yield the product, which is recrystallized from ethanol or DMF-ethanol mixtures for purification . Alternative methods include using substituted benzylidene precursors and optimizing stoichiometry to minimize side products .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700–1750 cm⁻¹, C=N at ~1600 cm⁻¹) and confirms the absence of unreacted starting materials .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 6.5–8.0 ppm range) and confirms regioselectivity .
  • Single-Crystal X-ray Diffraction : Provides definitive proof of stereochemistry (e.g., E/Z configuration) and hydrogen-bonding networks in the solid state. Parameters such as mean C–C bond distances (e.g., 0.004 Å) and R-factor values (e.g., 0.050) validate structural accuracy .

Advanced Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer: Contradictions in biological data (e.g., antimicrobial vs. antitumor efficacy) often arise from variations in assay conditions. To address this:

  • Standardize Assay Protocols : Use consistent cell lines (e.g., HeLa for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) across studies.
  • Control Purity : Characterize compound purity via HPLC (>95%) to exclude confounding effects from impurities .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons under identical nutrient media and incubation times. Adjust for solvent effects (e.g., DMSO concentration ≤1%) .

Q. What strategies elucidate the reaction mechanism for thiazolo-triazolone ring formation?

Methodological Answer: Mechanistic studies involve:

  • Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates (e.g., hydrazono-thiazolidinones) via column chromatography .
  • Isotopic Labeling : Use ¹³C-labeled chloroacetic acid to track cyclization pathways via NMR.
  • Computational Modeling : Apply DFT calculations to map energy barriers for key steps (e.g., nucleophilic attack of sulfur on the carbonyl group) .

Q. How do substituents on the benzylidene moiety influence the compound’s bioactivity?

Methodological Answer: Structure-Activity Relationship (SAR) analysis requires:

  • Analog Synthesis : Prepare derivatives with electron-withdrawing (e.g., -Cl, -NO₂) or electron-donating (-OCH₃, -CH₃) groups at the benzylidene position .
  • Biological Profiling : Test analogs in parallel assays (e.g., antifungal, anticancer) to correlate substituent effects with activity. For example, 3-methoxy groups enhance membrane permeability, while nitro groups improve DNA intercalation .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with computational predictions for this compound’s geometry?

Methodological Answer: Discrepancies often stem from:

  • Solvent Effects : Crystallography captures solid-state conformations stabilized by hydrogen bonds (e.g., N–H···O interactions), while gas-phase DFT models ignore solvation .
  • Dynamic Behavior : Flexible substituents (e.g., methoxy groups) adopt multiple conformations in solution, which are averaged in NMR but fixed in X-ray structures .
  • Parameterization Errors : Validate computational methods using high-level theories (e.g., MP2 instead of B3LYP) and basis sets (e.g., 6-311++G**) .

Key Synthesis Optimization Table

ParameterOptimal ConditionImpact on Yield/PurityReference
Solvent SystemDMF:Acetic Acid (1:2)Enhances cyclization rate
Reaction Time3 hoursMinimizes side products
Temperature110°CBalances kinetics/stability
RecrystallizationEthanol:Water (3:1)Improves crystal homogeneity

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